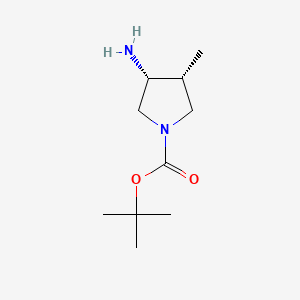
(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with an amino group and a tert-butyl ester group. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its reactivity and interaction with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the protection of the amino group using a tert-butyl carbamate (Boc) group, followed by the formation of the pyrrolidine ring through cyclization reactions. The reaction conditions often include the use of strong acids like trifluoroacetic acid for deprotection steps and mild bases for neutralization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization, distillation, and chromatography to ensure high purity and consistency.
化学反応の分析
Types of Reactions
(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amides, alcohols, and nitro compounds, which can be further utilized in different chemical and pharmaceutical applications.
科学的研究の応用
(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
類似化合物との比較
Similar Compounds
tert-Butyl (3R)-3-aminobutanoate: Another chiral compound with similar structural features but different reactivity and applications.
tert-Butyl (3S,4S)-3-amino-4-methylpyrrolidine-1-carboxylate: The enantiomer of the original compound, which may exhibit different biological activity.
Uniqueness
(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction with biological targets. This makes it a valuable compound in the synthesis of chiral molecules and the development of pharmaceuticals .
特性
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBXUUPBIKNFEA-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
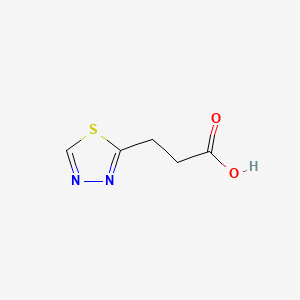
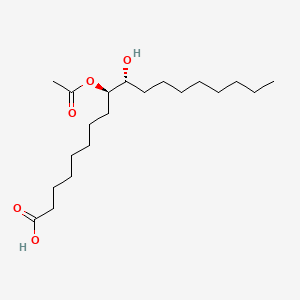
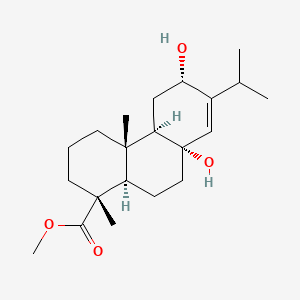
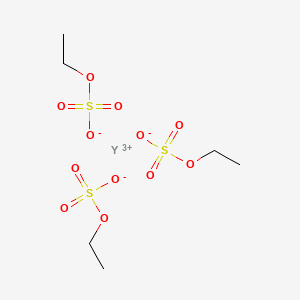
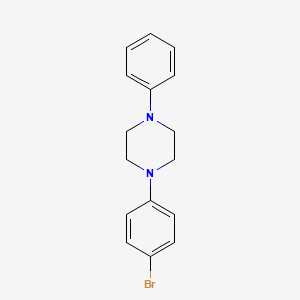
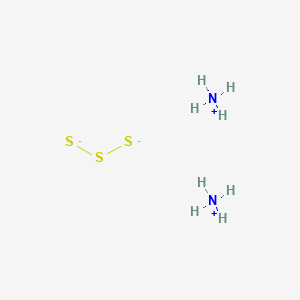

![methyl 4H-pyrrolo[2,3-d][1,2,3]thiadiazole-4-carboxylate](/img/structure/B577348.png)
![(5R,8R,9S,10S,13R,14R,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B577350.png)
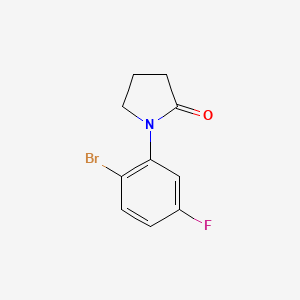
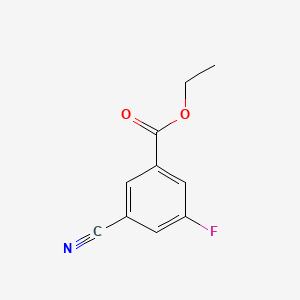
![7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B577359.png)
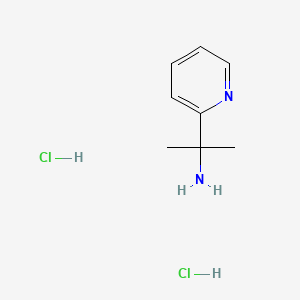
![N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide](/img/structure/B577361.png)
